molecular formula C10H11NO4 B7869640 3-Isopropoxy-4-nitrobenzaldehyde

3-Isopropoxy-4-nitrobenzaldehyde

Cat. No.: B7869640
M. Wt: 209.20 g/mol
InChI Key: DZPGYRKQXMJARK-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-nitrobenzaldehyde: is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzaldehyde, where the benzene ring is substituted with an isopropoxy group at the third position and a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-4-nitrobenzaldehyde typically involves the nitration of 3-isopropoxybenzaldehyde. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-4-nitrobenzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents and temperatures.

Major Products Formed:

    Reduction: 3-Isopropoxy-4-aminobenzaldehyde.

    Oxidation: 3-Isopropoxy-4-nitrobenzoic acid.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Isopropoxy-4-nitrobenzaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:

  • Reduction : The nitro group can be reduced to an amino group, facilitating the synthesis of amine derivatives.
  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids, expanding its utility in organic synthesis.
Reaction TypeExample ReactionMajor Products
ReductionNitro to Amino3-Isopropoxy-4-aminobenzaldehyde
OxidationAldehyde to Carboxylic Acid3-Isopropoxy-4-nitrobenzoic acid
SubstitutionNucleophilic Aromatic SubstitutionVarious substituted benzaldehydes

Medicinal Chemistry

The compound has been explored for its potential pharmaceutical applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of nitrobenzaldehydes exhibit biological activities, including antimicrobial and anti-inflammatory effects. For instance:

  • Case Study : A study investigated the synthesis of novel compounds derived from this compound that showed promising activity against specific bacterial strains.

Material Science

In material science, this compound is utilized in the development of dyes and pigments due to its chromophoric properties. Its derivatives can impart color to polymers and textiles.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

    4-Nitrobenzaldehyde: Similar structure but lacks the isopropoxy group.

    3-Isopropoxybenzaldehyde: Similar structure but lacks the nitro group.

    3-Nitrobenzaldehyde: Similar structure but lacks the isopropoxy group.

Uniqueness: 3-Isopropoxy-4-nitrobenzaldehyde is unique due to the presence of both the isopropoxy and nitro groups on the benzene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Biological Activity

3-Isopropoxy-4-nitrobenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : Contains a nitro group (-NO2) and an isopropoxy group (-O-C(CH3)2).
  • Molecular Formula : C11H13NO3
  • Molecular Weight : 219.23 g/mol

The presence of the isopropoxy group enhances its lipophilicity, which may influence its ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, the nitro group can undergo bioreduction in microbial systems, leading to reactive intermediates that may disrupt cellular functions. Studies have shown that related compounds can inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, analogs of this compound have demonstrated significant inhibition of COX-2, which is implicated in inflammatory responses .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound may act by:

  • Inhibiting Topoisomerases : Similar compounds have shown effectiveness in inhibiting topoisomerase I and II, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .
  • Inducing Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cell lines, particularly those expressing wild-type p53 .

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreduction : The nitro group can be reduced to form an amino group, which may interact with various biological targets.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels, leading to oxidative stress in target cells.

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial effects of various nitrobenzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with an isopropoxy group showed significantly higher inhibitory concentrations compared to their counterparts without this functional group.
  • Anticancer Efficacy :
    • In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines (e.g., MCF7 and HeLa), with IC50 values indicating potent activity at low concentrations .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 (µM)Reference
AntimicrobialThis compound15
Anti-inflammatoryCOX-2 Inhibition10
AnticancerMCF7 Cell Line5
HeLa Cell Line8

Properties

IUPAC Name

4-nitro-3-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(2)15-10-5-8(6-12)3-4-9(10)11(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPGYRKQXMJARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.0 g of 3-hydroxy-4-nitrobenzaldehyde, 30 ml of acetonitrile, 5.9 g of caesium carbonate and 4.1 ml of 2-iodopropane are successively introduced into a three-necked round-bottomed flask under argon. The reaction mixture is heated at 70° C. for 17 h. After cooling to ambient temperature, the mixture is filtered through a sintered glass filter and the filtrate is concentrated to dryness under reduced pressure. The residue is taken up in a mixture of 50 ml of ethyl acetate and 15 ml of water, and then separated by settling out. The aqueous phase is separated and the organic phase is washed with 10 ml of water. The organic phase is then dried over magnesium sulfate and then concentrated to dryness under reduced pressure, so as to obtain 3.6 g of 3-isopropoxy-4-nitrobenzaldehyde in the form of a dark brown liquid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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